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Overview
Description
Dac51 is a potent inhibitor of the fat mass and obesity-associated protein, which is an RNA demethylase. This compound has gained significant attention due to its ability to inhibit the demethylation of N6-methyladenosine on RNA, a modification that plays a crucial role in gene expression regulation. Dac51 has shown promising results in various scientific research applications, particularly in cancer therapy, by modulating the immune response and metabolic pathways in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dac51 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of Dac51 is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dac51 undergoes various chemical reactions, including:
Oxidation: Dac51 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Dac51, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products
The major products formed from these reactions include various derivatives of Dac51, each with potentially different biological activities and properties .
Scientific Research Applications
Dac51 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study RNA demethylation and its effects on gene expression.
Biology: Investigated for its role in modulating metabolic pathways and immune responses in cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in enhancing the efficacy of immunotherapies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RNA modifications
Mechanism of Action
Dac51 exerts its effects by inhibiting the fat mass and obesity-associated protein, which is responsible for the demethylation of N6-methyladenosine on RNA. This inhibition leads to the accumulation of methylated RNA, which affects the stability and translation of specific transcripts. The molecular targets of Dac51 include various transcription factors and metabolic enzymes, which are involved in regulating gene expression and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
FB23-2: Another inhibitor of the fat mass and obesity-associated protein with similar inhibitory activity.
Rheic Acid: Known for its ability to modulate RNA methylation.
Otenabant: A compound with inhibitory effects on RNA demethylation, though with different molecular targets
Uniqueness of Dac51
Dac51 stands out due to its high potency and specificity in inhibiting the fat mass and obesity-associated protein. Its ability to modulate immune responses and metabolic pathways in tumor cells makes it a promising candidate for cancer therapy. Additionally, its well-characterized synthesis and chemical properties make it a valuable tool for scientific research .
Properties
Molecular Formula |
C18H16Cl2N4O2 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-N-hydroxybenzamide |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(25)24-26/h3-8,21,26H,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
UMQKDDMRCQAIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl |
Origin of Product |
United States |
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